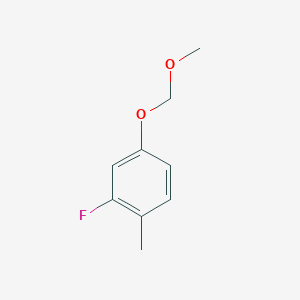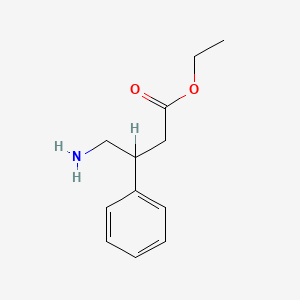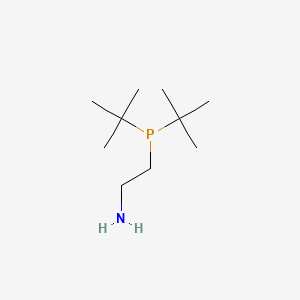
2,3-Difluoro-6-isopropoxybenzaldehyde
Übersicht
Beschreibung
2,3-Difluoro-6-isopropoxybenzaldehyde is a chemical compound with the molecular formula C10H10F2O2 . It has a molecular weight of 200.18 . The IUPAC name for this compound is 2,3-difluoro-6-isopropoxybenzaldehyde .
Molecular Structure Analysis
The InChI code for 2,3-Difluoro-6-isopropoxybenzaldehyde is 1S/C10H10F2O2/c1-6(2)14-9-4-3-8(11)10(12)7(9)5-13/h3-6H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2,3-Difluoro-6-isopropoxybenzaldehyde is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Spectroscopic Analysis and Molecular Interaction
Research into difluorobenzaldehydes, including structural isomers similar to 2,3-Difluoro-6-isopropoxybenzaldehyde, has revealed insights into their spectroscopic characteristics and molecular interactions. For example, matrix-isolation infrared spectroscopy studies have provided detailed analysis of photo-induced rotational isomerism in difluorobenzaldehydes, identifying distinct rotamers (anti and syn) and evaluating their energy differences, contributing to our understanding of molecular behavior under UV irradiation (Itoh et al., 2011). Additionally, investigations into π-stacked hydrogen-bonded chains and sheets in compounds closely related to 2,3-Difluoro-6-isopropoxybenzaldehyde have underscored the importance of hydrogen bonding and π–π stacking interactions in determining the structural organization of these molecules (Wardell et al., 2005).
Synthesis and Anticancer Activity
The synthesis of fluorinated analogues of benzaldehydes, including those similar to 2,3-Difluoro-6-isopropoxybenzaldehyde, and their incorporation into anticancer compounds have been explored. Fluorinated stilbenes synthesized from fluorinated benzaldehydes have shown promise in in vitro anticancer studies, highlighting the potential of fluoro-substituted compounds in medicinal chemistry (Lawrence et al., 2003).
Fluoroallylboration-Olefination Chemistry
Research into the synthesis techniques, such as fluoroallylboration-olefination, has led to the development of compounds with difluoro substitution patterns. These methods enable the creation of structurally complex and functionally rich molecules, providing valuable tools for the synthesis of novel organic compounds (Ramachandran et al., 2011).
Molecular Structure and Conformational Analysis
The conformational analysis and structural elucidation of difluorobenzaldehydes, through techniques such as ab initio and density functional theory calculations, have improved our understanding of their molecular geometries, vibrational frequencies, and electronic structures. These studies are crucial for predicting the behavior of these molecules in various chemical environments and for designing molecules with desired properties (Sağlam & Ucun, 2008).
Continuous Flow Chemistry in Nitration Reactions
The application of continuous flow chemistry for the nitration of compounds structurally related to 2,3-Difluoro-6-isopropoxybenzaldehyde demonstrates the potential for efficient, selective, and scalable synthesis methods. This approach facilitates the production of key intermediates for further chemical synthesis, offering a reproducible and safer alternative to traditional batch processes (Knapkiewicz et al., 2012).
Safety and Hazards
The compound is classified as a warning under the GHS07 pictogram . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2,3-difluoro-6-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-6(2)14-9-4-3-8(11)10(12)7(9)5-13/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQUIVNHTRFGKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=C(C=C1)F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-6-isopropoxybenzaldehyde | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Succinimidyl-4-[2-(tert-butoxycarbonyl)hydrazino]acetate](/img/structure/B6326926.png)








